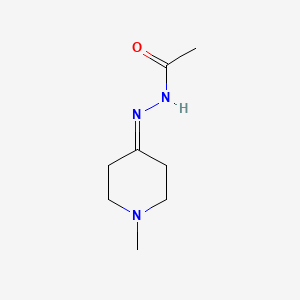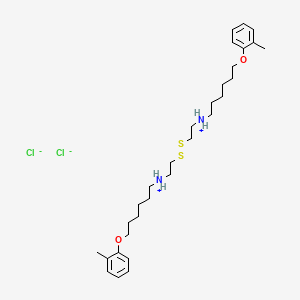
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride is a chemical compound with the molecular formula C30H50Cl2N2O2S2 and a molecular weight of 605.7662 . This compound is characterized by the presence of disulfide bonds and tolyloxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride typically involves the formation of disulfide bonds and the incorporation of tolyloxy groups. One common synthetic route involves the reaction of 2-((6-(o-tolyloxy)hexyl)amino)ethyl)thiol with a suitable oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing disulfide bonds and tolyloxy groups.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Mecanismo De Acción
The mechanism of action of Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride involves the formation and reduction of disulfide bonds. These bonds play a crucial role in the stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, which can affect the protein’s structure and activity .
Comparación Con Compuestos Similares
Disulfide, bis(2-((6-(o-tolyloxy)hexyl)amino)ethyl)-, dihydrochloride can be compared with other disulfide-containing compounds such as:
Cystine: A naturally occurring amino acid that contains a disulfide bond.
Glutathione disulfide: An oxidized form of glutathione that contains a disulfide bond.
Dithiothreitol (DTT): A reducing agent that contains two thiol groups and can form disulfide bonds.
The uniqueness of this compound lies in its specific structure, which includes tolyloxy groups that can undergo unique chemical reactions and interactions .
Propiedades
Número CAS |
38920-80-8 |
|---|---|
Fórmula molecular |
C30H50Cl2N2O2S2 |
Peso molecular |
605.8 g/mol |
Nombre IUPAC |
6-(2-methylphenoxy)hexyl-[2-[2-[6-(2-methylphenoxy)hexylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C30H48N2O2S2.2ClH/c1-27-15-7-9-17-29(27)33-23-13-5-3-11-19-31-21-25-35-36-26-22-32-20-12-4-6-14-24-34-30-18-10-8-16-28(30)2;;/h7-10,15-18,31-32H,3-6,11-14,19-26H2,1-2H3;2*1H |
Clave InChI |
IOWSLMRRCJUHCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCCCCCC[NH2+]CCSSCC[NH2+]CCCCCCOC2=CC=CC=C2C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



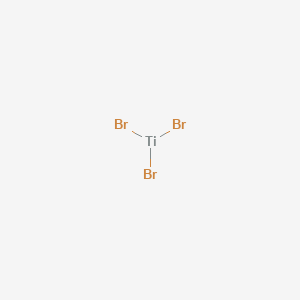
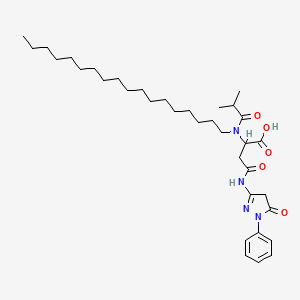
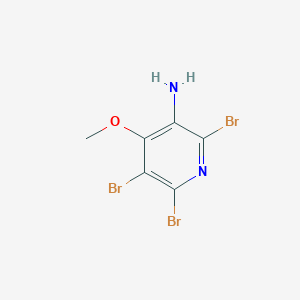
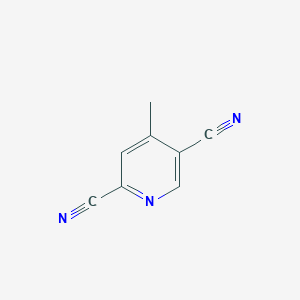
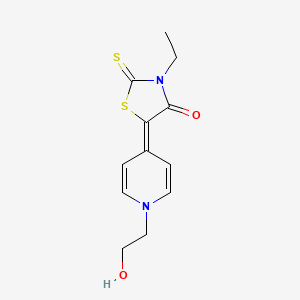
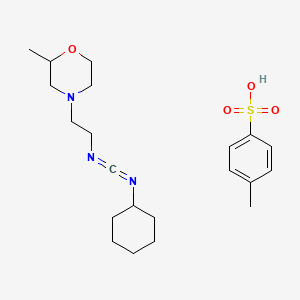
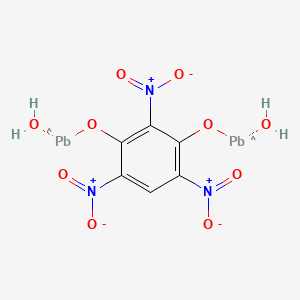

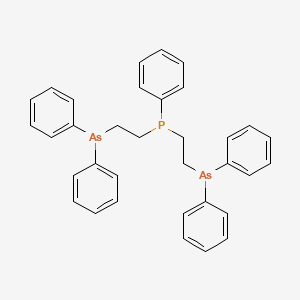
![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
